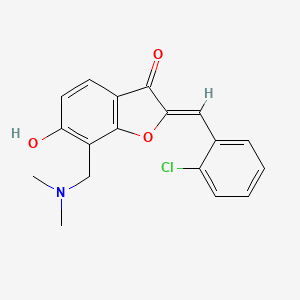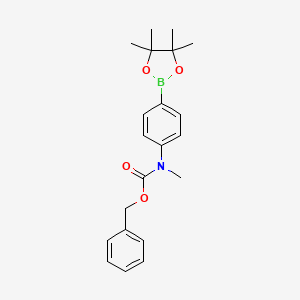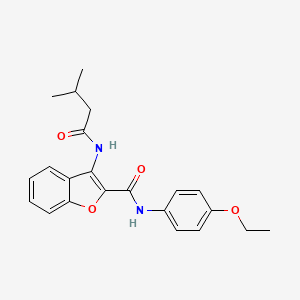
2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Microwave-Assisted Synthesis of Heterocyclic Compounds
Microwave-assisted synthesis has been applied to efficiently produce nitrogen and sulfur-containing heterocyclic compounds, demonstrating the method's utility in creating pharmacologically active azetidinones and thiazolidinones, which were evaluated for antibacterial and antifungal activities (Mistry & Desai, 2006).
Transition-Metal-Catalyzed Denitrogenative Transformations
Transition-metal catalysis has been employed to decompose electron-deficient triazoles, forming synthetically useful intermediates for the construction of nitrogen-based heterocycles. These processes include transannulation and insertion reactions, showcasing the versatility of triazoles in synthetic chemistry (Anbarasan, Yadagiri, & Rajasekar, 2014).
Copper-Catalyzed Synthesis of N-Sulfonyl-Triazoles
Copper catalysis facilitates the selective synthesis of N-sulfonyl-1,2,3-triazoles, highlighting the role of sulfonyl azides in azide-alkyne cycloaddition reactions. This method provides a straightforward approach to accessing sulfonyl triazoles, important for further synthetic applications (Yoo et al., 2007).
Regiocontrolled Synthesis of Polysubstituted Pyrroles
The reactivity of sulfonyl-1,2,3-triazoles with allenes under nickel(0) catalysis produces isopyrroles, which are further transformed into polysubstituted pyrroles. This process exemplifies the utility of triazole derivatives in the regioselective synthesis of complex heterocyclic structures (Miura, Hiraga, Biyajima, Nakamuro, & Murakami, 2013).
Mécanisme D'action
Target of Action
The compound 2-[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]-2H-1,2,3-triazole, also known as 2-(1-((2-chlorophenyl)sulfonyl)azetidin-3-yl)-2H-1,2,3-triazole, is primarily targeted towards Janus Kinase 1 (JAK1) and Janus Kinase 2 (JAK2) . These kinases play a crucial role in the signaling pathways of many inflammatory cytokines .
Mode of Action
This compound acts as an oral and selective reversible inhibitor of JAK1 and JAK2 . By inhibiting these kinases, it disrupts the intracellular signaling of many inflammatory cytokines . This disruption can lead to a decrease in inflammation and other related symptoms .
Biochemical Pathways
The inhibition of JAK1 and JAK2 affects the JAK-STAT signaling pathway , which is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, causing DNA transcription and activity in the cell . The inhibition of this pathway by the compound can lead to a decrease in the production of inflammatory cytokines .
Result of Action
The primary result of the action of this compound is its potent anti-inflammatory activity . By inhibiting the JAK1 and JAK2 kinases, it reduces the production of inflammatory cytokines, leading to a decrease in inflammation . This makes it potentially useful in the treatment of conditions characterized by inflammation, such as rheumatoid arthritis .
Propriétés
IUPAC Name |
2-[1-(2-chlorophenyl)sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c12-10-3-1-2-4-11(10)19(17,18)15-7-9(8-15)16-13-5-6-14-16/h1-6,9H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PECWAWOERPQPJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Cl)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-phenyl-N-(2-phenylethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2944966.png)
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/no-structure.png)



![2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide](/img/structure/B2944973.png)
![4-chloro-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2944976.png)

![2-[(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-phenylethyl)acetamide](/img/structure/B2944978.png)


![N-(tetrahydro-2H-pyran-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide](/img/structure/B2944985.png)
![(+/-)-3-Ethoxy-4-[2-carboxy-2-(4-borono-phenyl)ethylamino]-3-cyclobutene-1,2-dione](/img/structure/B2944986.png)
